Tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate
Description
Tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate is a phenolic ester derivative characterized by a propanoate backbone linked to a tert-butyl ester group and a substituted phenyl ring (4-hydroxy-3-methylphenyl). The tert-butyl group enhances lipophilicity and hydrolytic stability compared to smaller ester variants, making it suitable for controlled-release formulations or environments requiring prolonged stability .
Properties
IUPAC Name |
tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-10-9-11(5-7-12(10)15)6-8-13(16)17-14(2,3)4/h5,7,9,15H,6,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNZTYDKRWHTHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate typically involves the esterification of 4-hydroxy-3-methylphenylpropanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-hydroxy-3-methylbenzaldehyde or 4-hydroxy-3-methylbenzoic acid.
Reduction: Formation of 3-(4-hydroxy-3-methylphenyl)propanol.
Substitution: Formation of various substituted phenylpropanoates depending on the substituent used.
Scientific Research Applications
Chemistry: Tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and polymers .
Biology: In biological research, this compound is used to study the effects of esters on cellular processes and enzyme activities. It can also be used as a model compound to investigate the metabolism of esters in living organisms .
Industry: In industrial applications, this compound is used as an antioxidant and stabilizer in the production of plastics and other materials. It helps to prevent degradation and extend the shelf life of products .
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological pathways .
Comparison with Similar Compounds
Structural Similarity and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Key Observations :
- Substituent Position: Methyl 3-(3-(tert-butyl)-4-hydroxyphenyl)propanoate (CAS 36837-50-0) shares a high similarity (0.92) but differs in the tert-butyl group’s position (3- vs. 4-hydroxy-3-methylphenyl), altering steric and electronic effects .
- Ester Group: Ethyl 3-(4-hydroxyphenyl)propanoate (CAS 23795-02-0) uses an ethyl ester, reducing steric hindrance and lipophilicity compared to the tert-butyl variant, likely affecting hydrolysis rates .
- Antioxidant Potential: Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate (CAS 67845-93-6) features dual tert-butyl groups, a design common in industrial antioxidants (e.g., Irganox 1076 analogs), suggesting superior radical scavenging but lower solubility .
Physicochemical Properties
- Lipophilicity : The tert-butyl group in the target compound increases logP compared to methyl or ethyl esters, enhancing membrane permeability in pharmaceutical contexts .
- Hydrolytic Stability : Tert-butyl esters resist hydrolysis better than methyl esters under acidic or enzymatic conditions, a critical factor in drug delivery systems .
- Solubility: Methyl 2-(4-hydroxy-3-methylphenyl)acetate (CAS 64360-47-0) exhibits higher aqueous solubility due to its shorter chain and acetate group, limiting its utility in non-polar matrices .
Biological Activity
Tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate is an organic compound known for its diverse biological activities, particularly in the realms of antioxidant and anti-inflammatory properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H22O3
- Molecular Weight : 250.34 g/mol
- Structural Features : The compound consists of a tert-butyl group attached to a propanoate moiety, which is further substituted with a 4-hydroxy-3-methylphenyl group. This unique structure contributes to its biological properties.
Antioxidant Properties
This compound exhibits significant antioxidant activity. Phenolic compounds, including this one, are known to scavenge free radicals, which can cause oxidative stress and cellular damage. Research suggests that the presence of the hydroxyl group enhances its ability to donate electrons and stabilize free radicals, thus mitigating oxidative damage in biological systems .
Anti-inflammatory Effects
In addition to its antioxidant capabilities, this compound has shown potential anti-inflammatory effects. It may inhibit pathways associated with inflammation, making it a candidate for therapeutic applications in conditions characterized by oxidative stress and inflammation .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Interaction : The hydroxy group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity.
- Free Radical Scavenging : The compound's structure allows it to effectively neutralize free radicals.
- Metabolic Pathways : It may interact with various metabolic pathways, influencing processes such as lipid peroxidation and inflammation .
Case Studies and Research Findings
- Antioxidant Activity Assessment :
- Inflammatory Response Modulation :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 2-(4-hydroxy-3-methylphenyl)propanoate | C15H22O3 | Different position of hydroxyl group |
| Methyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate | C15H22O3 | Contains a methyl group instead of tert-butyl |
| Ethyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate | C16H24O3 | Ethoxy group enhances solubility |
The structural variations among these compounds influence their biological activities and physical properties. This compound's steric hindrance from the tert-butyl group contributes to its stability and effectiveness as an antioxidant compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
